
1,4,4-Tribromobut-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4-Tribromobut-3-en-2-ol is an organic compound with the molecular formula C4H5Br3O It is characterized by the presence of three bromine atoms and a hydroxyl group attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-tribromobut-3-en-2-ol typically involves the bromination of but-3-en-2-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The process involves the use of bromine (Br2) as the brominating agent, and the reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
1,4,4-Tribromobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form the corresponding butene derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1,4,4-tribromobut-3-en-2-one.
Reduction: Formation of 1,4,4-tribromobut-3-ene.
Substitution: Formation of various substituted butene derivatives depending on the nucleophile used.
科学的研究の応用
1,4,4-Tribromobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4,4-tribromobut-3-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
1,4-Dibromobut-2-ene: Lacks one bromine atom compared to 1,4,4-tribromobut-3-en-2-ol.
1,4,4-Trichlorobut-3-en-2-ol: Contains chlorine atoms instead of bromine.
1,4,4-Tribromobut-2-en-1-ol: The position of the hydroxyl group is different.
Uniqueness
This compound is unique due to the specific arrangement of its bromine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
62872-32-6 |
|---|---|
分子式 |
C4H5Br3O |
分子量 |
308.79 g/mol |
IUPAC名 |
1,4,4-tribromobut-3-en-2-ol |
InChI |
InChI=1S/C4H5Br3O/c5-2-3(8)1-4(6)7/h1,3,8H,2H2 |
InChIキー |
KIZXVQUUWCZPBE-UHFFFAOYSA-N |
正規SMILES |
C(C(C=C(Br)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
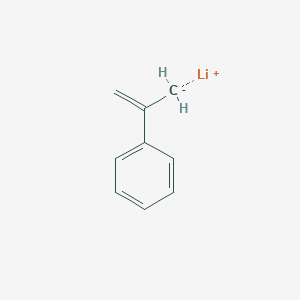
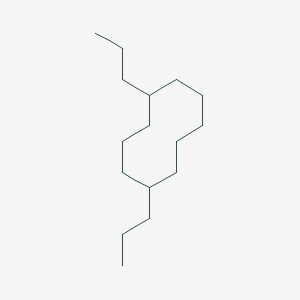
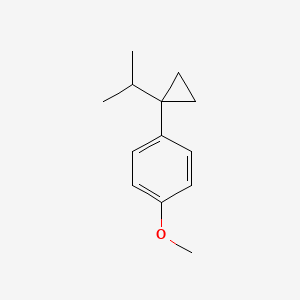

![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
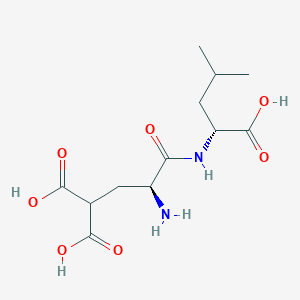
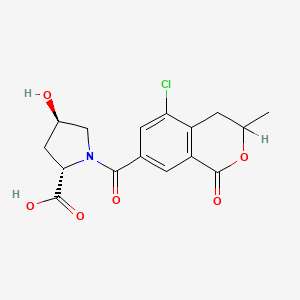
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
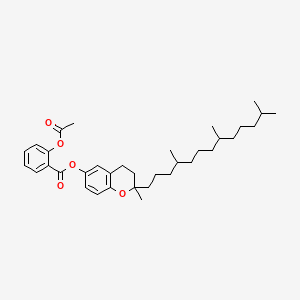
![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)

